molecular formula C24H44N2O6 B13821611 Boc-Glu-OEt DCHA

Boc-Glu-OEt DCHA

Cat. No.: B13821611
M. Wt: 456.6 g/mol
InChI Key: RHCHRIKJRZWBBJ-QRPNPIFTSA-N
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Description

It is a derivative of L-glutamic acid and is often utilized in peptide synthesis due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu-OEt DCHA involves the protection of the amino group of L-glutamic acid with a t-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with ethanol to form the ethyl ester. The final product is obtained by reacting the protected amino acid with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-OEt DCHA undergoes several types of chemical reactions, including:

    Hydrolysis: The ester and Boc groups can be hydrolyzed under acidic or basic conditions.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Various reagents depending on the desired substitution, such as trifluoroacetic acid for Boc removal.

    Oxidation and Reduction: Specific oxidizing or reducing agents as required.

Major Products Formed

    Hydrolysis: L-glutamic acid and ethanol.

    Substitution: Various substituted derivatives of L-glutamic acid.

Scientific Research Applications

Boc-Glu-OEt DCHA has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protective group for amino acids.

    Biology: Utilized in the study of protein structure and function.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-Glu-OEt DCHA primarily involves its role as a protective group in peptide synthesis. The Boc group protects the amino group of L-glutamic acid, preventing unwanted reactions during peptide chain elongation. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-Glu-OH: Similar protective group but without the ethyl ester.

    Boc-Glu-OMe: Methyl ester instead of ethyl ester.

    Boc-Asp-OEt: Similar structure but with aspartic acid instead of glutamic acid.

Uniqueness

Boc-Glu-OEt DCHA is unique due to its combination of the Boc protective group, ethyl ester, and dicyclohexylammonium salt. This combination provides enhanced stability, solubility, and versatility in chemical reactions compared to similar compounds.

Properties

Molecular Formula

C24H44N2O6

Molecular Weight

456.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(4S)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m0./s1

InChI Key

RHCHRIKJRZWBBJ-QRPNPIFTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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